molecular formula C18H20ClN3O3S B2362199 N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309538-36-9

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2362199
CAS No.: 2309538-36-9
M. Wt: 393.89
InChI Key: MSXKQTBDDDNNQP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Binding Studies

The research around N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide and related compounds primarily focuses on their interactions with biological receptors. For instance, studies on molecular interactions of similar compounds have shown significant binding affinities to specific receptors in the brain, such as CB1 cannabinoid receptors. These studies involve conformational analysis and the development of pharmacophore models to understand the structural requirements for receptor binding and activity. This research provides insights into the design of receptor-specific ligands with potential therapeutic applications (Shim et al., 2002).

Synthetic Methodologies and Chemical Properties

Research into the synthesis of pyrazole derivatives, including compounds structurally related to this compound, reveals efficient synthetic routes and the exploration of their chemical properties. Studies have described microwave-assisted synthesis techniques that offer rapid and efficient methods for producing these compounds, highlighting their potential in various biological activities, such as antimicrobial and pesticidal properties (Hu et al., 2011).

Crystal Structure and Molecular Analysis

Investigations into the crystal structure and molecular analysis of pyrazole derivatives provide detailed insights into their chemical behavior and interaction potential. These studies utilize single crystal X-ray diffraction and other analytical techniques to characterize the compounds, facilitating a deeper understanding of their structural features and how these may influence biological activity and receptor affinity (Prabhuswamy et al., 2016).

Antitumor and Antimicrobial Activities

Further research has explored the antitumor and antimicrobial activities of pyrazole derivatives, underscoring their potential in developing new therapeutic agents. These studies assess the biological activity of synthesized compounds against various cancer cell lines and microbial strains, providing a basis for the development of novel treatments based on pyrazole chemistry (Katariya et al., 2021).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-5-6-12(19)9-16(11)20-18(23)17-14-3-2-4-15(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXKQTBDDDNNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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